Quantified Lipophilicity Advantage (LogP) for CNS Drug Design
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine demonstrates a quantifiably higher lipophilicity compared to a common structural alternative, 1-benzylpiperazine. This property is crucial for the development of CNS-penetrant drug candidates, as it influences passive diffusion across the blood-brain barrier [1]. The calculated LogP for the target compound is 2.24, whereas the LogP for 1-benzylpiperazine is 1.59 [2]. This difference of 0.65 LogP units indicates significantly greater lipophilicity, which is a key parameter in optimizing CNS drug properties.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.24 |
| Comparator Or Baseline | 1-Benzylpiperazine (LogP = 1.59) |
| Quantified Difference | ΔLogP = +0.65 |
| Conditions | Calculated partition coefficient (LogP) using computational methods as reported in chemical databases [2]. |
Why This Matters
This quantifiable difference in LogP directly translates to a higher predicted capacity for passive diffusion across biological membranes, including the blood-brain barrier, making it a strategically superior starting material for CNS-targeted research programs [1].
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
- [2] PubChem. 1-Benzylpiperazine. National Library of Medicine. View Source
